molecular formula C20H17N5O2S B5080592 4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one

4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one

Cat. No.: B5080592
M. Wt: 391.4 g/mol
InChI Key: YITCVYJAXFYNKD-UHFFFAOYSA-N
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Description

4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thiazole ring, a pyrazolone ring, and a diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one typically involves multiple steps, starting with the preparation of the thiazole and pyrazolone intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyrazolone ring can be prepared via the Knorr pyrazole synthesis, which involves the reaction of hydrazines with β-diketones.

The final step involves the diazotization of the phenyl group followed by coupling with the hydroxymethyl group to form the diazenyl linkage. The reaction conditions typically require acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazolone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted thiazoles, pyrazolones, and diazenyl derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It is studied for its ability to inhibit specific enzymes and pathways involved in disease progression.

Industry

In the industrial sector, this compound is used in the development of dyes, pigments, and catalysts. Its unique chemical structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The thiazole and pyrazolone rings can interact with specific receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-1,3-thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.

    Pyrazolone derivatives: These compounds contain the pyrazolone ring and are known for their anti-inflammatory and analgesic properties.

    Diazenyl compounds: These compounds contain the diazenyl group and are used in the synthesis of azo dyes and pigments.

Uniqueness

The uniqueness of 4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one lies in its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-13-18(23-22-16-9-5-6-14(10-16)11-26)19(27)25(24-13)20-21-17(12-28-20)15-7-3-2-4-8-15/h2-10,12,18,26H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITCVYJAXFYNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)CO)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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